molecular formula C11H11N3O B1490622 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1492713-72-0

1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1490622
CAS No.: 1492713-72-0
M. Wt: 201.22 g/mol
InChI Key: JMFRXZYVTDGOQQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a triazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the reaction of 2,5-dimethylaniline with formyl chloride in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that involves the initial formation of the triazole ring followed by the introduction of the dimethylphenyl group. This process requires precise control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 1-(2,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • 1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde

  • 1-(2,5-dimethylphenyl)-1H-1,2,3-triazole-5-carbaldehyde

These compounds share the triazole ring and dimethylphenyl group but differ in the position of the methyl groups and the position of the carbaldehyde group on the triazole ring.

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Properties

IUPAC Name

1-(2,5-dimethylphenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-3-4-9(2)11(5-8)14-6-10(7-15)12-13-14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFRXZYVTDGOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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